(E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-3-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-3-thiophen-3-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-20-11-15(14-4-2-3-5-16(14)20)17(21)10-19-18(22)7-6-13-8-9-23-12-13/h2-9,11-12,17,21H,10H2,1H3,(H,19,22)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLMBOZCKMQQHB-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C=CC3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)/C=C/C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-3-yl)acrylamide typically involves multi-step organic reactions. One common route includes:
Formation of the Indole Moiety: Starting with a precursor such as 1-methylindole, the indole ring is functionalized to introduce the hydroxyethyl group.
Thiophene Ring Introduction: The thiophene ring is then attached to the acrylamide backbone through a coupling reaction.
Final Assembly: The final step involves the condensation of the indole derivative with the thiophene-acrylamide intermediate under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-3-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The acrylamide double bond can be reduced to a single bond.
Substitution: The indole and thiophene rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a saturated amide.
Substitution: Introduction of halogen or nitro groups on the aromatic rings.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to (E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-3-yl)acrylamide exhibit promising anticancer properties. For instance, studies have demonstrated that acrylamide derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The National Cancer Institute's Developmental Therapeutic Program has evaluated related compounds for their antimitotic activity, revealing effective inhibition against human tumor cells with notable GI50/TGI values .
Antioxidant Properties
The compound's structural features suggest potential antioxidant capabilities. Research on similar acrylamide derivatives indicates their ability to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Antimicrobial Activity
Acrylamide derivatives have also been studied for their antimicrobial properties. The presence of the thiophene ring enhances the compound's interaction with microbial membranes, leading to effective inhibition of bacterial growth. This application is particularly relevant in the development of new antibiotics amidst rising antibiotic resistance .
Case Study 1: Anticancer Evaluation
In a study evaluating various acrylamide derivatives, this compound was tested against several cancer cell lines including breast and lung cancer cells. The results indicated significant cytotoxic effects at micromolar concentrations, suggesting its potential as a lead compound for further development .
Case Study 2: Antioxidant Activity Assessment
Another study focused on assessing the antioxidant properties of acrylamide derivatives showed that this compound effectively reduced oxidative stress markers in vitro, highlighting its potential therapeutic role in oxidative stress-related diseases .
Mechanism of Action
The mechanism by which (E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-3-yl)acrylamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The indole and thiophene rings can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Diversity
- Aromatic Systems : The target compound uniquely combines indole (electron-rich heterocycle) with thiophene (sulfur-containing ring), whereas analogs like 3bm and 5a prioritize biphenyl or trimethoxyphenyl groups for steric bulk and electronic modulation .
- Linker Flexibility: The hydroxyethyl group in the target compound contrasts with the dimethylamino-propyl linker in FH321, which enhances basicity and receptor binding .
Physicochemical and Analytical Data
- Spectroscopic Confirmation : The target compound’s structure was confirmed via 1H/13C NMR and MS, consistent with synthetic analogs (e.g., 5b in , which shares acrylamide NMR signatures δ 7.49 ppm for vinyl protons) .
- Stability: Natural isolation under mild conditions (methanol extraction, HPLC) implies stability comparable to synthetic derivatives purified via silica gel or reverse-phase chromatography .
Biological Activity
(E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-3-yl)acrylamide, a compound with potential therapeutic applications, has garnered interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C₁₈H₁₈N₂O₂S
- Molecular Weight : 326.4 g/mol
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on thiophene-bearing derivatives reported minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against various pathogens, highlighting their potential as effective antimicrobial agents .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 7b | 0.22 | Strong |
| 5a | 0.25 | Moderate |
Anticancer Activity
Indole derivatives, including those related to this compound, have shown promising anticancer activities. A study demonstrated that indole-based compounds could inhibit tumor growth in various cancer cell lines, including lung (A549) and colon (HT-29) cancers . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Effects
Compounds with similar structures have been noted for their anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation, making them potential candidates for treating inflammatory diseases .
The biological activity of this compound may be attributed to its interaction with various molecular targets:
- Nicotinic Acetylcholine Receptors (nAChRs) : Research has shown that derivatives can act as positive allosteric modulators at nAChRs, which are implicated in pain modulation and neuroprotection .
- DNA Gyrase Inhibition : Similar compounds have been identified as inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial replication .
- Synergistic Effects : Certain derivatives exhibit synergistic effects when combined with established antibiotics, enhancing their efficacy against resistant strains .
Study on Pain Relief
In a mouse model of neuropathic pain, compounds structurally related to this compound demonstrated significant analgesic effects. The study utilized electrophysiological techniques to assess the compounds' influence on calcium channels associated with pain signaling pathways .
Antimicrobial Evaluation
Another study evaluated the antimicrobial properties of thiophene derivatives in vitro, revealing substantial activity against Staphylococcus aureus and Staphylococcus epidermidis. The results indicated a reduction in biofilm formation compared to standard treatments like Ciprofloxacin .
Q & A
Q. Basic
- NMR Analysis : The -value of the α,β-unsaturated protons (typically ) confirms the E-configuration .
- HPLC : Use chiral stationary phases or reverse-phase columns to detect stereoisomeric impurities (e.g., 98.1% purity achieved in related acrylamides) .
What in vitro assays are suitable for preliminary evaluation of biological activity?
Q. Basic
Q. Advanced
- Target Engagement : Surface plasmon resonance (SPR) to measure binding affinity with putative targets (e.g., kinases or receptors) .
How should researchers address discrepancies between computational predictions and experimental spectral data?
Q. Advanced
- Re-evaluate DFT Parameters : Optimize basis sets (e.g., B3LYP/6-311+G(d,p)) for NMR chemical shift calculations .
- Solvent Effects : Simulate DMSO-d or CDCl environments in computational models to match experimental conditions .
- Dynamic Effects : Consider rotameric equilibria or hydrogen bonding in solution, which may cause deviations .
What strategies resolve oxidative instability during biological assays?
Q. Advanced
- Stabilization : Add antioxidants (e.g., ascorbic acid) to cell culture media or buffer systems .
- Degradation Monitoring : LC-MS tracking of degradation products under physiological pH (7.4) and temperature (37°C) .
- Structural Modification : Introduce electron-donating groups (e.g., methoxy) to the acrylamide backbone to reduce susceptibility .
How can structure-activity relationship (SAR) studies be designed for this compound?
Q. Advanced
- Scaffold Modifications : Synthesize analogs with variations in:
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity .
What crystallization conditions yield high-quality single crystals for X-ray analysis?
Q. Advanced
- Solvent System : Slow evaporation from DMSO/water (1:3 v/v) at 4°C .
- Temperature Control : Maintain 293 K during crystallization to minimize thermal disorder .
- Validation : Check for R-factor ≤ 0.06 and data-to-parameter ratio > 14 .
How do researchers validate metabolic stability in preclinical models?
Q. Advanced
- In Vitro Liver Microsomes : Incubate with NADPH-supplemented human/rat microsomes; quantify parent compound via LC-MS/MS .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme inhibition potential .
What analytical methods quantify trace impurities in bulk samples?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
